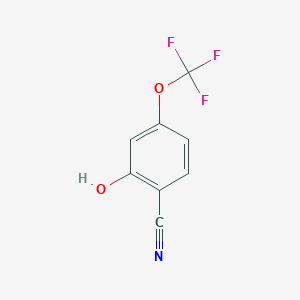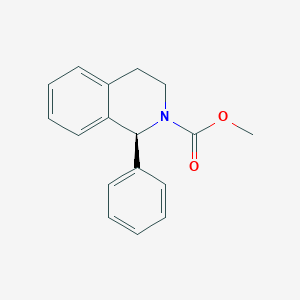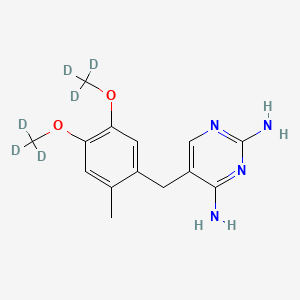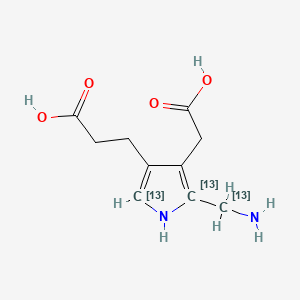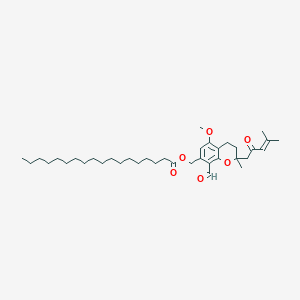
Hericenone G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hericenone G is a bioactive compound isolated from the fruiting bodies of the mushroom Hericium erinaceus, commonly known as Lion’s Mane. This compound belongs to the class of aromatic compounds known as hericenones, which are known for their potential neuroprotective and neurotrophic effects. This compound has garnered significant interest due to its ability to stimulate nerve growth factor (NGF) synthesis, making it a promising candidate for research in neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hericenone G typically involves extraction from the fruiting bodies of Hericium erinaceus. The extraction process often uses solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with diode array detection (DAD). The gradient elution method, consisting of methanol and 0.1% formic acid as mobile phases, is commonly employed .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the cultivation of Hericium erinaceus on a large scale, followed by solvent extraction and chromatographic purification, is the most feasible method. Advances in fermentation technology and mycelial culture could potentially enhance the yield and purity of this compound in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Hericenone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different bioactivities .
Applications De Recherche Scientifique
Hericenone G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a precursor for synthesizing novel compounds with enhanced bioactivities.
Biology: In biological research, this compound is investigated for its neurotrophic and neuroprotective properties. Studies have shown that it can stimulate the synthesis of nerve growth factor, which is essential for the growth and survival of neurons .
Medicine: this compound holds promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to promote nerve growth and protect neurons from oxidative stress makes it a potential therapeutic agent .
Industry: In the industrial sector, this compound can be used in the development of dietary supplements and functional foods aimed at enhancing cognitive function and overall brain health .
Mécanisme D'action
Hericenone G exerts its effects primarily by stimulating the synthesis of nerve growth factor (NGF). This is achieved through the activation of specific signaling pathways in neurons. The compound interacts with molecular targets such as astroglial cells, leading to the secretion of NGF into the culture medium. This neurotrophic action helps in the growth, differentiation, and survival of neurons .
Comparaison Avec Des Composés Similaires
Hericenone A: Known for its moderate neurotrophic activity.
Hericenone B: Exhibits strong antioxidant properties.
Hericenone C: Has been shown to stimulate NGF synthesis effectively.
Hericenone D: Similar to hericenone G in its neuroprotective effects.
Hericenone E: Known for its anti-inflammatory properties.
Hericenone F: Exhibits both neuroprotective and antioxidant activities.
Hericenone H: Has the highest NGF stimulatory effect among the hericenones.
Uniqueness of this compound: this compound stands out due to its potent neurotrophic activity and its ability to cross the blood-brain barrier, making it a particularly promising candidate for therapeutic applications in neurodegenerative diseases .
Propriétés
Numéro CAS |
141973-36-6 |
|---|---|
Formule moléculaire |
C37H58O6 |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl octadecanoate |
InChI |
InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h24-25,27H,6-23,26,28H2,1-5H3 |
Clé InChI |
GGXBOOLRGQUWIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
melting_point |
56 - 58 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


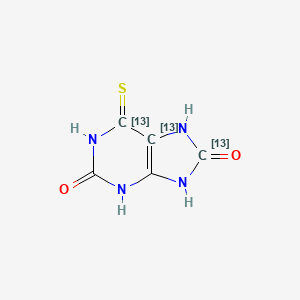
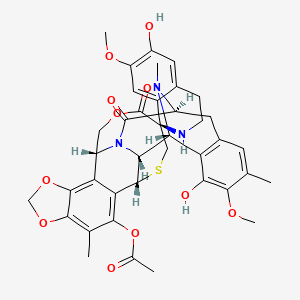
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)


![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)

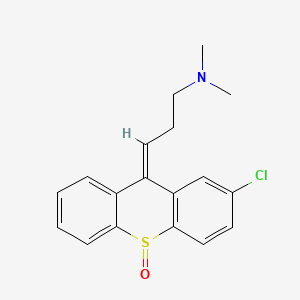
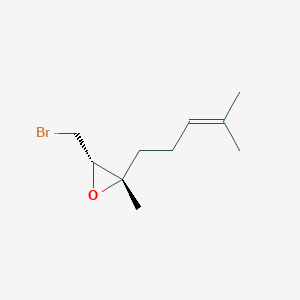
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
